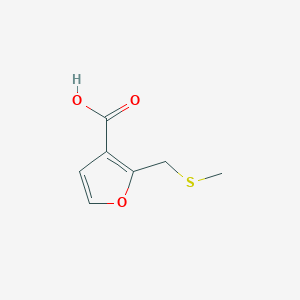

2-((Methylthio)methyl)furan-3-carboxylic acid

Description

Properties

Molecular Formula |

C7H8O3S |

|---|---|

Molecular Weight |

172.20 g/mol |

IUPAC Name |

2-(methylsulfanylmethyl)furan-3-carboxylic acid |

InChI |

InChI=1S/C7H8O3S/c1-11-4-6-5(7(8)9)2-3-10-6/h2-3H,4H2,1H3,(H,8,9) |

InChI Key |

ZNYHDAZWKSPBTF-UHFFFAOYSA-N |

Canonical SMILES |

CSCC1=C(C=CO1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Methylthiomethylation Using Dimethyl Sulfoxide (DMSO)

A convenient and efficient method involves the use of dimethyl sulfoxide (DMSO) as a methylthiomethylating agent under reflux conditions. This method was detailed in a 2022 study by Liu et al., which described an autocatalytic methylthiomethylation of carboxylic acids:

- Procedure : Carboxylic acid substrates (such as furan-3-carboxylic acid) are dissolved in DMSO and refluxed for approximately 15 minutes.

- Mechanism : The reaction proceeds via formation of a DMSO enolate intermediate that transfers the methylthiomethyl group (-CH2SCH3) onto the substrate.

- Workup : After reflux, the reaction mixture is quenched with water, extracted, and purified by silica gel chromatography.

- Yields : High yields are reported, often exceeding 85% for methylthiomethyl esters, which can be hydrolyzed to the corresponding acids.

This method is notable for its mild conditions, short reaction times, and broad substrate scope including aromatic and heterocyclic carboxylic acids.

| Parameter | Details |

|---|---|

| Reagent | DMSO |

| Substrate | Carboxylic acids (e.g., furan-3-carboxylic acid) |

| Temperature | Reflux (~100 °C) |

| Reaction time | ~15 minutes |

| Purification | Silica gel chromatography |

| Yield | Up to 85-97% |

Alkylation of Furan Derivatives with Methylthiomethyl Chloride

Another classical approach involves alkylation of furan derivatives bearing a carboxylic acid group with methylthiomethyl chloride:

- Starting material : 2-(hydroxymethyl)furan-3-carboxylic acid or furan-3-carboxylic acid derivatives.

- Reagents : Methylthiomethyl chloride (CH2SCH3Cl) acts as the alkylating agent.

- Conditions : Typically conducted in the presence of a base (e.g., triethylamine) to neutralize the generated HCl.

- Outcome : Introduction of the methylthio group at the 2-position via nucleophilic substitution.

- Advantages : This method allows direct installation of the methylthiomethyl substituent with good regioselectivity.

This approach is well-documented in synthetic organic chemistry literature for preparing sulfur-substituted furan carboxylic acids.

Stepwise Synthesis from Furan Precursors

Some syntheses start from simpler furan derivatives, such as 2-methylfuran-3-carboxylic acid, and proceed via:

- Oxidation or functional group interconversion to introduce the methylthio substituent.

- Use of sulfur-containing reagents such as carbon disulfide or thiols under controlled conditions.

- Catalytic or thermal steps to facilitate ring substitution or rearrangement.

Although less direct, these methods offer alternative routes when specific starting materials or reagents are more accessible.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| DMSO-mediated methylthiomethylation | Furan-3-carboxylic acid or derivatives | DMSO, reflux, 15 min | 85–97 | Mild, short reaction time, high yield | Requires purification by chromatography |

| Alkylation with methylthiomethyl chloride | 2-(hydroxymethyl)furan-3-carboxylic acid | CH2SCH3Cl, base | Moderate to high | Direct substitution, regioselective | Handling of alkyl halides, possible side reactions |

| Stepwise synthesis from furan precursors | 2-Methylfuran-3-carboxylic acid or related | Various sulfur reagents, catalysts | Variable | Flexible starting materials | Multi-step, longer synthesis time |

Analytical and Structural Confirmation

The synthesized 2-((Methylthio)methyl)furan-3-carboxylic acid is typically characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the presence of methylthio and carboxylic acid groups.

- Infrared Spectroscopy (IR) : Characteristic peaks for -SH, -COOH, and furan ring vibrations.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and formula.

- Melting Point and Crystallography : Used to verify purity and structure when crystalline.

For example, methylthiomethyl esters prepared by the DMSO method showed sharp NMR signals at δ 5.4 ppm for the -CH2- group adjacent to sulfur, and carboxyl carbon signals near 166 ppm in ^13C NMR.

Chemical Reactions Analysis

Types of Reactions

2-((Methylthio)methyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 2-((Methylthio)methyl)furan-3-carboxylic acid may exhibit anticancer properties. For instance, studies on furan derivatives have shown promising activity against various cancer cell lines. A study demonstrated that certain furan derivatives had significant cytotoxic effects on colon cancer cells (HCT116), suggesting that 2-((Methylthio)methyl)furan-3-carboxylic acid could be explored for similar therapeutic benefits .

Unique Flavor Profile

2-((Methylthio)methyl)furan-3-carboxylic acid is noted for its unique flavor profile, which may be beneficial in the food industry as a flavoring agent. Its structural characteristics allow it to impart distinct flavors that could enhance various food products. The compound's potential in this area warrants further exploration to determine its effectiveness and safety in food applications.

Topical Applications

The compound's properties make it suitable for use in cosmetic formulations. Its incorporation into topical products could leverage its moisturizing and skin-beneficial effects. Research into formulation techniques has shown that the stability and efficacy of cosmetic products can be significantly influenced by the choice of ingredients, including compounds like 2-((Methylthio)methyl)furan-3-carboxylic acid .

Mechanism of Action

The mechanism of action of 2-((Methylthio)methyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methylthio group can undergo oxidation or substitution reactions, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Furan Carboxylic Acids

The evidence highlights several furan-based carboxylic acids with substituents at positions 2 or 3, which are critical for pharmacological and industrial applications:

Key Observations :

- Substituent position (C2 vs. C3) significantly affects reactivity and interaction with biological targets. For example, 2-methylfuran-3-carboxylic acid is prioritized in synthesis research, whereas 5-phenyl derivatives show promise in medicinal chemistry .

Thiophene Carboxylic Acid Derivatives

Thiophene analogs, which replace furan's oxygen with sulfur, exhibit distinct electronic properties and metabolic stability:

Key Observations :

- Sulfur in thiophene increases ring aromaticity and stability compared to furan, making these compounds resistant to oxidative degradation .

- Trifluoromethyl groups (e.g., in C₆H₃F₃O₂S) enhance bioavailability and binding affinity in drug design .

Benzofuran Carboxylic Acids

Benzofuran derivatives fused with benzene rings show enhanced pharmacological activity:

Comparative Analysis Table

| Feature | 2-((Methylthio)methyl)furan-3-carboxylic Acid (Hypothetical) | 2-Methylfuran-3-carboxylic Acid | 3-(Trifluoromethyl)-2-thiophenecarboxylic Acid | 3-Methylbenzo[b]furan-2-carboxylic Acid |

|---|---|---|---|---|

| Core Structure | Furan | Furan | Thiophene | Benzofuran |

| Substituents | (Methylthio)methyl at C2, COOH at C3 | Methyl at C2, COOH at C3 | CF₃ at C3, COOH at C2 | Methyl at C3, COOH at C2 |

| Molecular Weight (g/mol) | ~186 (estimated) | 126.11 | 196.14 | 176.17 |

| Bioactivity | Potential enzyme modulation (inferred) | Limited data | Agrochemistry applications | Anticandidate activity |

| Synthetic Accessibility | Moderate (requires thioether functionalization) | High | Moderate | Low (complex benzofuran synthesis) |

Research Implications and Gaps

- Pharmacological Potential: Methylthio groups (e.g., in benzofuran derivatives) may enhance binding to sulfur-rich enzyme active sites, a trait exploitable in drug design .

- Synthetic Challenges : Introducing (methylthio)methyl groups to furan rings requires specialized reagents (e.g., methanethiol derivatives), which are less documented in the evidence.

- Data Limitations: No direct thermodynamic or pharmacokinetic data exist for the target compound, necessitating further experimental studies.

Biological Activity

2-((Methylthio)methyl)furan-3-carboxylic acid is a compound characterized by its unique structure, which includes a methylthio group and a carboxylic acid attached to a furan ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article summarizes the current understanding of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for 2-((Methylthio)methyl)furan-3-carboxylic acid is C₇H₈O₂S. Its structural features contribute to its reactivity and interactions with biological systems. The presence of the methylthio group enhances its lipophilicity, potentially facilitating membrane penetration and interaction with various cellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-((Methylthio)methyl)furan-3-carboxylic acid. For instance, derivatives of similar furan-based structures have shown significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 16f | HepG2 | 6.19 ± 0.50 | |

| 16f | MCF-7 | 5.10 ± 0.40 | |

| 24b | MDA-MB-231 | 8.16 | |

| 24c | MCF-7 | 18.03 |

These findings suggest that compounds structurally related to 2-((Methylthio)methyl)furan-3-carboxylic acid may exhibit similar or enhanced anticancer activity.

Anti-inflammatory Activity

Inflammation plays a critical role in numerous diseases, including cancer and autoimmune disorders. Compounds with furan rings have been studied for their anti-inflammatory effects, often through the inhibition of pro-inflammatory cytokines. Although direct studies on 2-((Methylthio)methyl)furan-3-carboxylic acid are lacking, its structural analogs indicate potential anti-inflammatory benefits.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of furan derivatives on multiple cancer cell lines, showing that certain modifications to the furan structure significantly enhanced their potency against HepG2 and MCF-7 cells .

- Mechanistic Insights : Investigations into the mechanism of action for similar compounds revealed that they may induce apoptosis through caspase activation and cell cycle arrest at various phases, particularly G1/S phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.